molecular formula C23H29NO6 B5213873 Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5213873
M. Wt: 415.5 g/mol
InChI Key: NUQYWRBXGKKMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, multiple methoxy groups, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the formation of the hexahydroquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-methylpropyl (4S)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as MTHQ) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of MTHQ through various studies and findings.

Chemical Structure and Properties

MTHQ features a hexahydroquinoline core with multiple substituents that enhance its biological properties. The presence of the methoxy groups on the phenyl ring is particularly noteworthy as these groups often contribute to increased lipophilicity and biological activity.

Biological Activity Overview

The biological activities of MTHQ have been investigated in various contexts, including:

  • Antioxidant Activity :
    • MTHQ has been shown to exhibit significant antioxidant properties. A study demonstrated that derivatives of polyhydroquinoline including MTHQ displayed antioxidant activity ranging from 70% to 98% when tested against free radicals using the DPPH assay .
  • Antimicrobial Activity :
    • Research indicates that MTHQ and its derivatives possess antimicrobial properties. In vitro studies have reported effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited notable growth inhibition against Escherichia coli and Bacillus subtilis.
  • Anti-inflammatory Effects :
    • Some studies suggest that MTHQ may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The exact mechanisms through which MTHQ exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets including:

  • Enzymes : MTHQ may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Receptors : The compound might bind to receptors that mediate cellular responses to oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antioxidant70% - 98% inhibition in DPPH assay
AntimicrobialEffective against E. coli and B. subtilis
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Study Example

In a recent study focusing on the synthesis of polyhydroquinoline derivatives including MTHQ, researchers evaluated the antioxidant and antimicrobial activities of these compounds. The results indicated that several derivatives showed promising activity against tested microorganisms while also demonstrating significant radical scavenging capabilities .

Properties

IUPAC Name

methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-12-19(22(26)30-7)20(21-14(24-12)10-23(2,3)11-15(21)25)13-8-17(28-5)18(29-6)9-16(13)27-4/h8-9,20,24H,10-11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQYWRBXGKKMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.